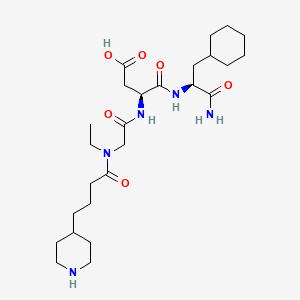

Klerval

Description

Properties

CAS No. |

169512-56-5 |

|---|---|

Molecular Formula |

C26H45N5O6 |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H45N5O6/c1-2-31(23(33)10-6-9-18-11-13-28-14-12-18)17-22(32)29-21(16-24(34)35)26(37)30-20(25(27)36)15-19-7-4-3-5-8-19/h18-21,28H,2-17H2,1H3,(H2,27,36)(H,29,32)(H,30,37)(H,34,35)/t20-,21-/m0/s1 |

InChI Key |

PWINFPFVCZSLBF-SFTDATJTSA-N |

SMILES |

CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |

Isomeric SMILES |

CCN(CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |

Canonical SMILES |

CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |

Appearance |

Solid powder |

Other CAS No. |

169512-56-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GDX |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RPR-109891; RPR 109891; RPR109891; Klerval; |

Origin of Product |

United States |

Degradation Pathways and Mechanistic Elucidation of Klerval

pH-Dependent Degradation Profiles of Klerval

The degradation of this compound has been shown to be highly dependent on the pH of the surrounding medium nih.govresearchgate.netresearchgate.netresearchgate.net. Different pH ranges promote specific degradation pathways, leading to varying degradation products and rates nih.govresearchgate.netresearchgate.netresearchgate.net.

Under strongly acidic conditions (pH < 2), the predominant degradation pathway for this compound is specific acid-catalyzed hydrolysis nih.govresearchgate.netresearchgate.net. As the pH increases towards neutral and alkaline conditions, base-catalyzed hydrolysis and epimerization become more significant nih.govresearchgate.netresearchgate.net. The epimerization process appears to be mediated by a succinimide (B58015) intermediate, particularly in the neutral pH range nih.govresearchgate.netresearchgate.net. At higher pH values, the rate of epimerization increases, which has been attributed to direct epimerization of the peptide nih.govresearchgate.netresearchgate.net.

The pH-dependent degradation profiles highlight the lability of this compound to both acidic and basic environments, with distinct mechanisms dominating at different ends of the pH spectrum.

Here is a summary of the pH-dependent degradation pathways observed for this compound:

| pH Range | Predominant Degradation Pathway(s) | Key Intermediate(s) |

| Strongly Acidic (< 2) | Specific Acid-Catalyzed Hydrolysis of Side-Chain Amide | Not explicitly mentioned |

| Neutral | Epimerization | Succinimide intermediate |

| Basic | Specific Base-Catalyzed Hydrolysis, Epimerization | Succinimide intermediate (?) |

Specific Acid-Catalyzed Hydrolysis Mechanisms

Under strongly acidic conditions, the degradation of this compound primarily proceeds through specific acid-catalyzed hydrolysis nih.govresearchgate.netresearchgate.net. This mechanism involves the interaction of this compound with hydronium ions present in the acidic solution.

Cleavage at the Side-Chain Amide Bond under Acidic Conditions

Research indicates that under strongly acidic conditions (pH < 2), this compound predominantly undergoes specific acid-catalyzed hydrolysis at the side-chain amide bond nih.govresearchgate.netresearchgate.net. Acid-catalyzed hydrolysis of amides generally involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon khanacademy.orgbyjus.comlibretexts.orglibretexts.org. This makes the carbonyl carbon more susceptible to nucleophilic attack by water libretexts.orglibretexts.org.

The mechanism typically involves several steps:

Protonation of the amide carbonyl oxygen. khanacademy.orgbyjus.comlibretexts.orglibretexts.org

Nucleophilic attack by water on the protonated carbonyl carbon, forming a tetrahedral intermediate. byjus.comlibretexts.orglibretexts.org

Proton transfer within the tetrahedral intermediate. byjus.comlibretexts.org

Elimination of the amine leaving group, which is protonated under acidic conditions. libretexts.orglibretexts.org

Deprotonation of the carbonyl oxygen to yield the carboxylic acid product and the protonated amine. libretexts.org

For this compound, this process specifically targets a side-chain amide bond, leading to its cleavage and the formation of degradation product(s), identified as compound II in some studies nih.govresearchgate.netresearchgate.net. The high concentration of protons in strongly acidic solutions drives this specific catalytic pathway.

Specific Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, this compound undergoes specific base-catalyzed hydrolysis in addition to epimerization nih.govresearchgate.netresearchgate.net. Base-catalyzed hydrolysis of amides involves the hydroxide (B78521) ion as the nucleophile. byjus.comlibretexts.orgchemistrysteps.comtestbook.com

Influence of Basic Conditions on Amide Bond Cleavage

In basic solutions, the hydroxide ion attacks the carbonyl carbon of the amide bond byjus.comlibretexts.orgchemistrysteps.comtestbook.com. This nucleophilic attack forms a tetrahedral intermediate byjus.comlibretexts.orgchemistrysteps.comtestbook.com. Unlike acid hydrolysis where the amine leaves as a protonated species, the leaving group in base hydrolysis is the amide anion (-NHR or -NR2), which is a poor leaving group libretexts.orgchemistrysteps.com.

The mechanism of base-catalyzed amide hydrolysis typically involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.orgchemistrysteps.comtestbook.com

Reformation of the carbonyl double bond and elimination of the amide ion leaving group. libretexts.orgchemistrysteps.com This step is often considered unfavorable due to the poor leaving group ability of the amide ion chemistrysteps.com.

Proton transfer from the carboxylic acid to the amide ion, resulting in a carboxylate salt and the neutral amine product. libretexts.orgchemistrysteps.com This final deprotonation step helps drive the reaction to completion under basic conditions libretexts.orgchemistrysteps.com.

Stereochemical Transformations during this compound Degradation

Beyond hydrolysis, this compound also undergoes stereochemical transformations during its degradation, particularly epimerization nih.govresearchgate.netresearchgate.net. These transformations result in changes in the configuration at chiral centers within the molecule.

Epimerization Processes and Their Pathways

Epimerization is a process where a stereoisomer is converted into its epimer, meaning the configuration at only one chiral center is inverted pearson.comedubirdie.comyoutube.comlibretexts.org. For this compound, epimerization has been observed, leading to the generation of a D-epimer nih.govresearchgate.netresearchgate.net.

The epimerization of this compound appears to occur via a succinimide intermediate, particularly in the neutral pH range nih.govresearchgate.netresearchgate.net. This mechanism is common in peptides containing aspartyl or asparaginyl residues, where intramolecular cyclization can form a five-membered succinimide ring researchgate.netresearchgate.net. Formation of the succinimide intermediate involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain carbonyl carbon of the aspartyl or asparaginyl residue, releasing the side-chain amine. This cyclic intermediate is planar at the carbon derived from the original chiral center.

Once the succinimide intermediate is formed, it can be hydrolyzed to open the ring. Hydrolysis can occur at either of the two carbonyl carbons of the succinimide ring, leading to the formation of either the original L-isomer or the D-epimer researchgate.netdb-thueringen.de. This process effectively scrambles the stereochemistry at that specific center through the achiral succinimide intermediate.

With increasing pH in the alkaline range, the epimerization rate of this compound increases, and this has been attributed to direct epimerization of the peptides, potentially involving the abstraction of a proton from the alpha-carbon adjacent to a carbonyl group, forming a planar enolate intermediate that can be reprotonated from either face researchgate.netlibretexts.org. This mechanism is a common pathway for epimerization at chiral centers adjacent to carbonyls, especially under basic conditions pearson.comedubirdie.comyoutube.comlibretexts.org.

Role of Succinimide Intermediate Formation in Epimerization

Isomerization Phenomena Affecting this compound Structure

Isomerization in peptides can lead to structural changes without necessarily altering the elemental composition. A significant isomerization pathway involves the aspartyl residue.

A well-documented isomerization pathway involves the conversion of the normal alpha-peptide bond involving an aspartyl residue to a beta-peptide bond, resulting in the formation of an isoaspartyl residue. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netdb-thueringen.de This alpha-to-beta isomerization primarily occurs via the succinimide intermediate discussed earlier. researchgate.netresearchgate.netresearchgate.net Following the formation of the succinimide, the ring can be opened by nucleophilic attack of water or hydroxide ion at either of the two carbonyl carbons, leading to the formation of the alpha-linked aspartyl peptide or the beta-linked isoaspartyl peptide. researchgate.netresearchgate.netresearchgate.net Studies on model peptides, including those relevant to this compound's composition, have shown that isoaspartyl peptides are significant degradation products. researchgate.netresearchgate.netresearchgate.netdb-thueringen.de For instance, in incubations of L-Phe-alpha-L-Asp-GlyOH, the ratio of alpha-Asp/beta-Asp peptides was observed to be about 1:4 at 80°C and pH 10, indicating a preference for the formation of the beta-isomer under these conditions. researchgate.net

Enantiomerization (Racemization) Kinetics of Constituent Amino Acids

Enantiomerization, or racemization, is the process by which an amino acid residue converts from one enantiomeric form (e.g., L) to the other (e.g., D). This process affects the chiral integrity of the peptide.

Racemization has been observed for several amino acid residues within peptides, and in the context of this compound, studies on relevant pseudo-tetrapeptides have specifically investigated the racemization kinetics of aspartyl, alanyl, and phenylalanyl residues. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netdb-thueringen.de The rate of enantiomerization of these amino acids in model peptides has been shown to proceed in the order Asp > Ala > Phe. researchgate.net This suggests that the aspartyl residue is the most susceptible to racemization among these three amino acids in such peptide sequences. researchgate.net

Kinetic Analysis of Klerval Degradation Processes

Determination of Degradation Rate Constants Across Various Conditions

Degradation rate constants for Klerval have been determined across a spectrum of environmental conditions to fully characterize its stability profile. Studies indicate that the degradation of this compound follows first-order kinetics under various investigated conditions tandfonline.comnih.gov. This means the rate of degradation is directly proportional to the concentration of this compound present.

The determination of these rate constants involves monitoring the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) nih.govijpsonline.comnih.govscirp.org. By measuring the decrease in this compound concentration as a function of time under controlled conditions of pH, temperature, buffer type, buffer concentration, and ionic strength, apparent first-order rate constants (kobs) can be calculated from the slopes of linear plots of the natural logarithm of concentration versus time scirp.orgresearchgate.net.

Research has shown that the extent and routes of this compound degradation are dependent on pH, suggesting that rate constants vary significantly with acidity or alkalinity nih.gov. Temperature also plays a crucial role, with increased temperatures generally leading to accelerated degradation rates tandfonline.comnih.govresearchgate.net. The influence of buffer concentration and ionic strength on these rate constants has also been investigated to understand their catalytic or inhibitory effects tandfonline.comijpsonline.comnih.gov.

Comprehensive Analysis of pH-Rate Profiles for Different Degradation Routes

The pH-rate profile is a fundamental tool for understanding the influence of hydrogen and hydroxyl ion concentrations on the degradation rate of a compound. For this compound, comprehensive analysis of its pH-rate profile has revealed distinct dependencies across different pH regions, corresponding to various degradation routes nih.govnih.govresearchgate.net.

Under strongly acidic conditions (pH < 2), this compound predominantly undergoes specific acid-catalyzed hydrolysis of a side-chain amide bond nih.gov. As the pH increases, other degradation pathways become significant. In the neutral pH region, epimerization appears to occur, potentially via a succinimide (B58015) intermediate nih.gov. At alkaline pH (pH > 8), specific base-catalyzed hydrolysis becomes prominent, also yielding degradation products and contributing to epimerization nih.gov.

The pH-log kobs profile for this compound can be divided into different sections corresponding to proton-, solvent-, and hydroxyl-catalyzed degradation routes nih.gov. This V-shaped or more complex profile indicates that this compound exhibits maximum stability within a specific pH range nih.govscirp.org. For instance, some compounds show optimal stability around neutral pH, while others are more stable under acidic conditions nih.govscirp.orgnih.gov. The specific shape of the pH-rate profile provides crucial insights into the mechanisms of degradation under varying pH conditions nih.govunimelb.edu.auchemrxiv.org.

Temperature Dependence of Degradation Reactions

Temperature is a critical factor influencing the rate of chemical degradation. For this compound, studies have systematically investigated the effect of temperature on its degradation kinetics tandfonline.comnih.gov. As expected, the rate of this compound degradation increases with increasing temperature nih.govresearchgate.net.

The relationship between the degradation rate constant (k) and temperature (T) is typically described by the Arrhenius equation: k = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. By determining rate constants at several different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. The slope of this plot is equal to -Ea/R, allowing for the determination of the activation energy nih.govjst.go.jpijcmas.com.

Understanding the temperature dependence is vital for predicting this compound's stability under various storage conditions and for extrapolating accelerated stability data to real-time shelf-life predictions jst.go.jpscielo.brmdpi.com.

Activation Energy Determination for Hydrolysis and Stereochemical Transformations

Activation energy (Ea) represents the minimum energy required for a chemical reaction to occur ijcmas.com. For this compound, the activation energy has been determined for its primary degradation pathways, including hydrolysis and stereochemical transformations like epimerization nih.gov.

The determination of Ea for specific degradation routes often involves studying the reaction kinetics under conditions where a particular mechanism is dominant, or by monitoring the formation of specific degradation products as a function of temperature. For hydrolysis, Ea values reflect the energy barrier for the breaking of susceptible bonds by water, potentially catalyzed by acid or base mdpi.comresearchgate.net. For stereochemical transformations, Ea relates to the energy required for processes like the formation of intermediates (e.g., succinimide) or direct epimerization reactions nih.gov.

Knowledge of the activation energy for these specific transformations provides valuable information about their relative susceptibility to temperature changes and helps in understanding the underlying reaction mechanisms. Lower activation energies indicate reactions that are more sensitive to temperature increases ijcmas.com.

Influence of Buffer Concentration and Ionic Strength on Degradation Kinetics

Buffer species can sometimes act as general acid or base catalysts, accelerating degradation rates beyond the effects of specific hydrogen or hydroxyl ions nih.govresearchgate.net. Research on related compounds has shown that degradation can be accelerated at higher buffer concentrations, with certain buffer types being more detrimental than others tandfonline.com. The catalytic effect of buffer species is determined by studying the reaction rate at a constant pH and ionic strength while varying the buffer concentration ijpsonline.com. If the rate constant changes with buffer concentration at constant pH, it indicates general acid or base catalysis by the buffer components nih.govresearchgate.net.

Ionic strength, a measure of the total concentration of ions in a solution, can also influence reaction rates, particularly for reactions involving charged species tandfonline.comnih.gov. The effect of ionic strength on this compound degradation kinetics is typically studied by keeping the buffer concentration and pH constant and varying the ionic strength by adding an inert salt ijpsonline.com. While some compounds show little to no kinetic salt effect, others exhibit changes in degradation rate with increasing ionic strength tandfonline.comnih.govijpsonline.com. These effects can be complex and depend on the charge of the reacting species and the mechanism of the reaction.

Modeling of Kinetic Data and Derivation of Pharmacokinetic Models

The kinetic data obtained from degradation studies across various conditions are crucial for developing mathematical models that describe the rate and extent of this compound degradation over time. These models are essential for predicting stability under different storage and usage conditions jst.go.jpscielo.brmdpi.com.

Kinetic modeling involves fitting the experimental data (e.g., concentration vs. time) to appropriate rate equations, such as first-order or pseudo-first-order models, to determine rate constants and reaction orders scirp.orgscielo.brmdpi.comr-project.orgmdpi.com. More complex degradation pathways involving parallel or sequential reactions may require multi-compartmental kinetic models to accurately describe the observed concentration changes of both the parent compound and its degradation products nih.govmdpi.com.

The derived kinetic parameters and models can then be utilized in the development of pharmacokinetic (PK) models ijpsonline.comnih.govnih.govjst.go.jpajpsonline.comnih.gov. While pharmacokinetic models primarily describe the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system, the degradation kinetics determined in vitro are critical for informing the "metabolism" or "elimination" aspects of these models, particularly if chemical degradation occurs significantly within the body or during administration jst.go.jpajpsonline.commdpi.com.

By incorporating the degradation kinetics into PK models, it is possible to simulate the concentration-time profile of this compound in different compartments of the body, taking into account its chemical instability. This integrated modeling approach allows for a more comprehensive understanding of this compound's fate and behavior, bridging the gap between in vitro stability studies and in vivo predictions jst.go.jpajpsonline.comnih.govmdpi.com.

Interactive Data Tables (Conceptual Representation):

Below are conceptual representations of data tables that would typically be generated from the kinetic studies described. In an interactive format, users might be able to filter by condition (e.g., pH, temperature) or view graphical representations of the data (e.g., pH-rate profiles, Arrhenius plots).

Table 1: Representative this compound Degradation Rate Constants at Varying pH (Conceptual Data)

| pH | Temperature (°C) | Buffer System | Ionic Strength (M) | Degradation Rate Constant (kobs, h⁻¹) |

| 1.0 | 25 | HCl/KCl | 0.1 | 0.055 |

| 4.0 | 25 | Acetate | 0.1 | 0.001 |

| 7.0 | 25 | Phosphate | 0.1 | 0.0005 |

| 9.0 | 25 | Borate | 0.1 | 0.015 |

| 12.0 | 25 | NaOH/KCl | 0.1 | 0.120 |

Table 2: Temperature Dependence of this compound Degradation (Conceptual Data)

| pH | Buffer System | Ionic Strength (M) | Temperature (°C) | Degradation Rate Constant (kobs, h⁻¹) |

| 7.0 | Phosphate | 0.1 | 10 | 0.0001 |

| 7.0 | Phosphate | 0.1 | 25 | 0.0005 |

| 7.0 | Phosphate | 0.1 | 40 | 0.0025 |

| 7.0 | Phosphate | 0.1 | 60 | 0.015 |

Table 3: Activation Energies for this compound Degradation Pathways (Conceptual Data)

| Degradation Pathway | pH Range | Activation Energy (Ea, kJ/mol) |

| Acid-Catalyzed Hydrolysis | < 2 | 50 |

| Neutral Epimerization | 6-8 | 75 |

| Base-Catalyzed Hydrolysis | > 8 | 40 |

Table 4: Influence of Buffer Concentration on this compound Degradation (Conceptual Data)

| pH | Temperature (°C) | Buffer Type | Buffer Concentration (M) | Degradation Rate Constant (kobs, h⁻¹) |

| 8.0 | 25 | Phosphate | 0.05 | 0.010 |

| 8.0 | 25 | Phosphate | 0.10 | 0.015 |

| 8.0 | 25 | Phosphate | 0.20 | 0.025 |

| 8.0 | 25 | Tris | 0.05 | 0.008 |

| 8.0 | 25 | Tris | 0.10 | 0.011 |

These conceptual tables illustrate the type of quantitative data that supports the understanding of this compound's degradation kinetics, providing a basis for the detailed research findings discussed in each section.

Advanced Analytical Methodologies in Klerval Degradation Studies

Chromatographic Techniques for Separation and Quantification of Klerval and Its Degradation Products

Chromatographic techniques play a vital role in separating complex mixtures that arise from the degradation of pharmaceutical compounds. These methods allow for the isolation and subsequent analysis of individual components, including the parent drug and its various degradation products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their degradation products. It offers high resolution and sensitivity, making it suitable for analyzing complex degradation mixtures. HPLC can be employed to monitor the depletion of this compound over time and the formation and increase of degradation products under various stress conditions. In the context of peptide degradation, HPLC, including chiral amino acid HPLC, is utilized to study epimerization, a relevant degradation pathway observed for this compound researchgate.netresearchgate.net. Studies on related compounds like hydrochlorothiazide, candesartan (B1668252) cilexetil, and telmisartan (B1682998) highlight the versatility of HPLC in pharmaceutical analysis wikipedia.orguni.luwikipedia.org.

Capillary Electrophoresis (CE) for Isomer and Diastereomer Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that is particularly effective in resolving charged species, including closely related compounds like isomers and diastereomers. Given that epimerization, which generates diastereomers, is a known degradation route for this compound, CE is a valuable tool for separating and quantifying these specific degradation products researchgate.netresearchgate.netresearchgate.netresearchgate.net. CE has been successfully applied to the separation of isomers and diastereomers of various pharmaceutical compounds, such as amlodipine (B1666008) and peptides, demonstrating its capability in this regard researchgate.netresearchgate.netmims.comfishersci.cafishersci.ca.

Mass Spectrometric Approaches for Product Identification and Characterization

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and structural identity of unknown compounds. When coupled with separation techniques, MS becomes an even more powerful tool for the comprehensive analysis of degradation profiles.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Structural Confirmation

The hyphenated technique of Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high-resolution separation capabilities of CE with the identification power of MS. This coupling is particularly advantageous for the analysis of polar and charged molecules, such as peptides and their degradation products. CE-MS has been specifically utilized in the degradation studies of this compound to identify and confirm the structure of its degradation products, including those resulting from hydrolysis and epimerization researchgate.netdntb.gov.uadb-thueringen.de. The use of CE-MS/MS (tandem mass spectrometry) allows for detailed structural elucidation through fragmentation analysis researchgate.net. This technique has also been applied to the structural confirmation of degradation products in studies of other compounds like hydrochlorothiazide, candesartan cilexetil, atorvastatin (B1662188) calcium, telmisartan, amlodipine besylate, olmesartan (B1677269) medoxomil, and valsartan (B143634) uni.luwikipedia.orgguidetopharmacology.org.

Other Spectroscopic Methods Applied in Stability Assessments

Beyond chromatographic and mass spectrometric techniques, other spectroscopic methods can provide complementary information in the assessment of chemical stability.

UV Spectrophotometric Turbidity Measurements in Related Stability Studies

While not directly a measure of chemical degradation products in solution, UV spectrophotometric turbidity measurements can be relevant in stability studies to detect the formation of insoluble matter or particulate formation over time. This can be an indicator of physical instability or the formation of insoluble degradation products. Although specific application to this compound was not found in the provided context, UV spectrophotometric turbidity measurements have been employed in stability studies of related pharmaceutical compounds, such as atorvastatin calcium, to assess changes in clarity and detect particulate formation wikipedia.org.

Theoretical and Computational Investigations into Klerval S Stability

Quantum Mechanical Studies of Reaction Intermediates and Transition States

Quantum mechanical methods are essential for understanding the elementary steps of chemical reactions that can impact a molecule's stability. By calculating the energies and structures of reactants, intermediates, transition states, and products, QM studies can map out reaction pathways and determine activation energy barriers. Lower activation barriers indicate faster reaction rates and potentially lower stability under given conditions. Methods such as ab initio and DFT are commonly used to investigate potential decomposition or isomerization pathways. These studies can identify the most likely points of attack for degradation, such as specific bonds or reactive centers within the molecule. Analyzing the electronic structure at transition states provides insights into the mechanism of bond rearrangement.

Molecular Dynamics Simulations and Conformational Analysis Relevant to Reactivity

Molecular dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system by calculating the forces between atoms and integrating their equations of motion ebsco.comnih.govlammps.org. Unlike static QM calculations, MD simulations provide a dynamic view of molecular behavior, allowing researchers to explore the conformational landscape, flexibility, and interactions of a molecule with its environment, such as solvent molecules ebsco.comnih.gov.

For a complex molecule like Klerval, which contains multiple rotatable bonds and functional groups, MD simulations can reveal the range of accessible conformations and their relative stabilities. The conformation of a molecule can significantly influence its reactivity; certain conformations may bring reactive groups into proximity or expose vulnerable sites to solvent or other reactive species. MD simulations can help identify these potentially reactive conformations and estimate their populations under different conditions (e.g., temperature, pressure, solvent).

MD simulations can also provide insights into the interactions between this compound and surrounding molecules, such as water. These interactions, including hydrogen bonding and electrostatic forces, can affect the molecule's stability and influence potential degradation pathways. For example, solvent molecules can act as catalysts or reactants in hydrolysis or other degradation reactions. By simulating the dynamics of this compound in a solvent, researchers can gain a better understanding of how the solvent environment might impact its stability.

Furthermore, MD simulations can be used to study processes directly related to stability, such as the initial steps of unfolding or conformational changes that precede a degradation event. While specific MD studies on this compound's stability were not found, these methods are widely applied to study the dynamics and conformational analysis of peptides, proteins, and other complex organic molecules to understand their behavior in solution and how their dynamic properties relate to their function and stability nih.gov. The information obtained from MD simulations, such as root-mean-square deviation (RMSD) of atomic positions over time, radius of gyration, and analysis of hydrogen bonding patterns, can provide valuable data on the molecule's structural integrity and flexibility.

Table 2 illustrates types of data that can be obtained from molecular dynamics simulations relevant to molecular stability.

| Type of Data | Description | Relevance to Stability |

| Conformational Ensembles | Collection of different molecular shapes sampled during the simulation. | Identifies accessible conformations, including potentially reactive ones. |

| RMSD (Root-Mean-Square Deviation) | Measure of the average distance between the atoms of a molecule in a simulation snapshot compared to a reference structure. | Indicates overall structural deviation and stability over time. |

| Hydrogen Bonding Analysis | Identification and quantification of hydrogen bonds within the molecule or with the solvent. | Hydrogen bonding can influence conformation and participate in reaction mechanisms. |

| Solvent Accessible Surface Area (SASA) | Area of the molecule that is accessible to solvent molecules. | Indicates which parts of the molecule are exposed to the environment and potentially vulnerable to solvent-mediated reactions. |

Broader Academic Implications of Klerval Research

Klerval as a Benchmark Model for Understanding Peptide and Protein Stability

The investigation into the degradation kinetics and mechanisms of this compound has positioned it as a useful model for understanding peptide and protein stability. Studies examining this compound's degradation as a function of pH have revealed that the extent and routes of its degradation are highly pH-dependent researchgate.netresearchgate.netresearchgate.net. This pH dependence is a critical factor in the stability of peptides and proteins, influencing reaction rates and favored degradation pathways. For instance, under strongly acidic conditions (pH < 2), this compound primarily undergoes specific acid-catalyzed hydrolysis of the side-chain amide bond researchgate.netresearchgate.netresearchgate.net. In contrast, under basic conditions, specific base-catalyzed hydrolysis and epimerization are observed researchgate.netresearchgate.netresearchgate.net. The epimerization appears to occur via a succinimide (B58015) intermediate in the neutral pH range researchgate.netresearchgate.netresearchgate.net. This detailed understanding of how pH influences the degradation of this compound provides a benchmark for predicting and analyzing the stability of other peptides and proteins under similar environmental conditions.

Contributions to the General Understanding of Amino Acid Racemization in Oligopeptides and Proteins

Research on this compound has contributed to the understanding of amino acid racemization, particularly the epimerization of aspartyl residues in oligopeptides and proteins. The observation that this compound undergoes epimerization, especially via a succinimide intermediate in neutral pH regions, is significant researchgate.netresearchgate.netresearchgate.net. Amino acid racemization, the conversion of an L-amino acid residue to its D-isomer, can alter the structure and function of proteins and peptides. Aspartic acid and asparagine residues are known to racemize relatively rapidly compared to other amino acids, often proceeding through a cyclic succinimide intermediate researchgate.netresearchgate.net. Studies on model peptides, including the insights gained from this compound's degradation, support the understanding that the increased acidity of the α-carbons of succinimide residues facilitates this racemization process researchgate.netresearchgate.net. While the search results describe the mechanism and pH dependence qualitatively, the detailed kinetic studies on this compound referenced in the literature (though not fully detailed in the snippets) would provide quantitative data on the rates of epimerization under different conditions, further enhancing the general understanding of this non-enzymatic modification in peptide chains.

Insights into Non-Enzymatic Degradation Pathways of Aspartyl and Asparaginyl Residues in Biological Macromolecules

The degradation studies of this compound have provided valuable insights into the non-enzymatic degradation pathways of aspartyl and asparaginyl residues within biological macromolecules. Aspartyl and asparaginyl residues are particularly susceptible to non-enzymatic modifications, including deamidation, isomerization (formation of the β-isomer), and racemization, often initiated by the formation of a succinimide intermediate researchgate.netresearchgate.net. The observed degradation of this compound through pathways involving hydrolysis and epimerization via a succinimide intermediate directly models these processes researchgate.netresearchgate.netresearchgate.net. This is particularly relevant because these reactions can lead to structural heterogeneity and loss of function in proteins, especially those with long in vivo lifetimes researchgate.netresearchgate.net. By studying the pH-dependent degradation of this compound and the involvement of specific intermediates like the succinimide, researchers gain a clearer picture of the conditions and mechanisms that drive the degradation of Asp and Asn residues in more complex peptides and proteins. This knowledge is crucial for understanding protein aging, stability in pharmaceutical formulations, and the accumulation of damaged proteins in biological systems researchgate.netresearchgate.net.

Future Research Directions and Unexplored Avenues

Investigation of Novel Degradation Pathways and By-products

Existing research has identified that Klerval's degradation is pH-dependent. Under strongly acidic conditions (pH < 2), the primary degradation route involves specific acid-catalyzed hydrolysis of the side-chain amide bond, yielding a product referred to as "II". nih.govresearchgate.netjst.go.jp In strongly basic conditions (pH > 8), specific base-catalyzed hydrolysis also occurs, yielding product II, alongside epimerization leading to the generation of a D-epimer. nih.govresearchgate.netjst.go.jp In the neutral pH range, epimerization appears to proceed via a succinimide (B58015) intermediate. nih.govresearchgate.netjst.go.jp As pH increases, the rate of epimerization rises due to direct peptide epimerization. nih.govresearchgate.netjst.go.jp

While these primary pathways have been identified, the comprehensive characterization of all potential degradation by-products across a wider range of conditions is still needed. Future research should aim to:

Identify and structurally characterize any other by-products formed under acidic, neutral, and alkaline conditions, potentially including those resulting from further degradation of product II or the D-epimer.

Investigate degradation pathways that might occur under conditions not yet studied, such as varying temperatures, light exposure, or in the presence of different excipients or matrices.

Explore potential enzymatic degradation pathways that could be relevant in biological or environmental contexts.

Understanding these novel pathways and fully characterizing the by-products is essential for a complete degradation profile of this compound.

Exploration of this compound Stability under Diverse Environmental Stressors

Current knowledge of this compound's stability primarily stems from studies examining pH effects in controlled laboratory settings. nih.govresearchgate.netjst.go.jp However, real-world applications and environmental fate are influenced by a multitude of stressors. Future research should focus on evaluating this compound's stability when subjected to diverse environmental factors, including:

Temperature Fluctuations: Assessing stability under various temperature profiles, including freeze-thaw cycles and prolonged exposure to elevated temperatures.

Light Exposure: Studying photodegradation pathways and the impact of different light sources and intensities.

Oxidation: Investigating the susceptibility of this compound to oxidative degradation and identifying the resulting products.

Humidity: Evaluating stability under different humidity levels, particularly in solid or semi-solid states.

Interactions with Environmental Matrices: Studying this compound's stability in complex matrices such as soil, water (with varying mineral content, salinity, and microbial presence), and air.

Combinations of Stressors: Assessing the synergistic or antagonistic effects of multiple environmental stressors acting concurrently, which often occurs in natural environments.

Exploring these areas will provide a more comprehensive understanding of this compound's robustness and its behavior outside of idealized laboratory conditions.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

Advanced analytical and computational methods can provide deeper insights into the degradation mechanisms and structural properties of this compound and its by-products. While general applications of spectroscopic and computational chemistry in studying molecules exist iaea.orgiaea.orgnih.govresearchgate.netwdh.ac.idnih.govresearchgate.netunibo.itgoogle.comcas.cz, specific studies on this compound using these techniques are not prominently reported in the search results. Future research should leverage:

Advanced Spectroscopy: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (beyond basic structural confirmation), Mass Spectrometry (MS) with advanced fragmentation techniques, Infrared (IR) and Raman spectroscopy, and potentially Circular Dichroism (CD) to study structural changes and intermediates during degradation.

Computational Chemistry: Employing computational methods like Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantum mechanical calculations to model degradation transition states, predict stable by-products, understand the influence of solvent and environment on reactivity, and calculate spectroscopic properties for comparison with experimental data. nih.govresearchgate.netwdh.ac.idnih.govresearchgate.netunibo.itgoogle.comcas.cz

Integrating experimental spectroscopic data with computational modeling can provide a powerful approach to elucidate complex degradation mechanisms at a molecular level.

Development of Predictive Models for Pseudo-Tetrapeptide Stability Based on this compound Studies

This compound, as a pseudo-tetrapeptide, can serve as a valuable model compound for understanding the stability of similar peptide-like structures. nih.govresearchgate.netjst.go.jp The degradation data obtained from studies on this compound under various conditions can be used to develop predictive models. nih.govcasss.org Future research should focus on:

Kinetic Modeling: Developing detailed kinetic models that accurately describe the rate and pathways of this compound degradation as a function of pH, temperature, and other environmental factors.

Quantitative Structure-Activity Relationships (QSAR): Using the structural features of this compound and its degradation behavior to develop QSAR models that can predict the stability of other pseudo-tetrapeptides or modified peptides based on their chemical structures.

Machine Learning Approaches: Applying machine learning algorithms to analyze large datasets of this compound degradation data (once available from comprehensive studies) to build predictive models for stability under a wide range of conditions. casss.org

By using this compound as a case study, researchers can contribute to the development of robust predictive tools that can inform the design and formulation of other pseudo-peptidic compounds with improved stability profiles.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9806811 |

| Degradation product II (Hydrolysis product of side-chain amide bond) | Not readily available in search results |

| D-epimer of this compound | Not readily available in search results |

Degradation Pathways of this compound as a Function of pH

| pH Range | Primary Degradation Pathway(s) | Key Intermediate(s) | Major By-product(s) |

| Strongly acidic (pH < 2) | Specific acid-catalyzed hydrolysis of side-chain amide bond nih.govresearchgate.netjst.go.jp | Not explicitly mentioned nih.govresearchgate.netjst.go.jp | Product II (hydrolysis product) nih.govresearchgate.netjst.go.jp |

| Neutral | Epimerization nih.govresearchgate.netjst.go.jp | Succinimide intermediate nih.govresearchgate.netjst.go.jp | D-epimer nih.govresearchgate.netjst.go.jp |

| Strongly basic (pH > 8) | Specific base-catalyzed hydrolysis nih.govresearchgate.netjst.go.jp, Epimerization nih.govresearchgate.netjst.go.jp | Not explicitly mentioned for hydrolysis nih.govresearchgate.netjst.go.jp, Succinimide intermediate for epimerization nih.govresearchgate.netjst.go.jp | Product II (hydrolysis product) nih.govresearchgate.netjst.go.jp, D-epimer nih.govresearchgate.netjst.go.jp |

This table summarizes the degradation pathways of this compound based on the provided search results. nih.govresearchgate.netjst.go.jp Further research is needed to fully characterize all by-products and intermediates.

Q & A

Q. How can researchers ethically address limitations in this compound studies without undermining publication prospects?

- Methodological Answer : Transparently report limitations (e.g., sample size, assay sensitivity) in the discussion section. Propose mitigation strategies (e.g., collaborative replication studies) and align claims with data scope. Journals like Analytical Chemistry prioritize methodological rigor over overstated conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.